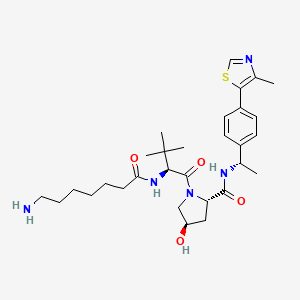
1,3-bis(2,6-diisopropylphenyl)-2H-imidazole;3-chloropyridine;dichloropalladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride is a palladium-based catalyst widely used in organic synthesis. This compound is known for its efficiency in catalyzing carbon-carbon (C-C) and carbon-nitrogen (C-N) coupling reactions, making it a valuable tool in the field of synthetic chemistry .
Preparation Methods
The synthesis of (1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride typically involves the reaction of 1,3-Bis(2,6-diisopropylphenyl)imidazolidene with 3-chloropyridine and palladium(II) chloride. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
This compound is primarily used as a catalyst in various types of coupling reactions, including:
Suzuki-Miyaura Coupling: Involves the reaction of aryl or vinyl boronic acids with aryl or vinyl halides.
Heck Reaction: Involves the coupling of alkenes with aryl halides.
Sonogashira Coupling: Involves the coupling of terminal alkynes with aryl or vinyl halides.
Buchwald-Hartwig Amination: Involves the coupling of amines with aryl halides.
Common reagents used in these reactions include boronic acids, halides, and amines. The major products formed are typically biaryl compounds, alkenes, and amines, depending on the specific reaction conditions and substrates used .
Scientific Research Applications
(1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used to accelerate the synthesis of complex organic compounds with improved efficiency and selectivity.
Pharmaceutical Manufacturing: Streamlines the production of pharmaceutical intermediates and active compounds.
Materials Science: Facilitates the development of novel materials and polymers through controlled catalytic processes.
Catalysis Research: Serves as an invaluable tool for fundamental research in catalysis and mechanistic studies.
Mechanism of Action
The mechanism by which this compound exerts its catalytic effects involves the formation of a palladium complex with the substrates. The palladium center facilitates the oxidative addition of the substrates, followed by transmetalation and reductive elimination steps to form the desired product. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-nitrogen bonds .
Comparison with Similar Compounds
Similar compounds to (1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride include:
(1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (3-chloropyridyl) palladium(II) dichloride: Another palladium-based catalyst with similar applications in C-C and C-N coupling reactions.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Used in similar catalytic processes but with different ligand structures.
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride: Another variant with slight structural differences affecting its catalytic properties.
The uniqueness of (1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride lies in its specific ligand structure, which provides enhanced stability and reactivity in various coupling reactions .
Properties
Molecular Formula |
C32H43Cl3N3Pd- |
|---|---|
Molecular Weight |
682.5 g/mol |
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;3-chloropyridine;dichloropalladium |
InChI |
InChI=1S/C27H39N2.C5H4ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-14,17-21H,15-16H2,1-8H3;1-4H;2*1H;/q-1;;;;+2/p-2 |
InChI Key |
LNUDOSLAIDZLGW-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([CH-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=CN=C1)Cl.Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)




![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/structure/B11927625.png)

![9,10-di-[|A-(4-pyridyl)vinyl]anthracene](/img/structure/B11927637.png)
![Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11927643.png)
![(1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione](/img/structure/B11927649.png)
![(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B11927650.png)
![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine)](/img/structure/B11927655.png)


